For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Nitrobenzyl Alcohol: Chemical Properties and Structure
Abstract: This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of 2-Nitrobenzyl alcohol. It is intended for researchers, scientists, and professionals in drug development who utilize photolabile protecting groups and other fine chemical intermediates in their work. This document details the physicochemical properties, spectroscopic data, chemical reactivity, and experimental protocols related to 2-Nitrobenzyl alcohol. Particular emphasis is placed on its role as a photolabile protecting group, a critical tool in controlled release applications.
Chemical Structure and Identifiers
2-Nitrobenzyl alcohol, with the IUPAC name (2-nitrophenyl)methanol, is an aromatic alcohol.[1][2] The structure consists of a benzyl (B1604629) alcohol core with a nitro group substituted at the ortho position of the benzene (B151609) ring. This ortho-nitro substitution is key to its unique photochemical properties.
| Identifier | Value |
| IUPAC Name | (2-nitrophenyl)methanol[1][2] |
| Synonyms | o-Nitrobenzyl alcohol, 2-Nitrobenzenemethanol[1] |
| CAS Number | 612-25-9[1] |
| Molecular Formula | C₇H₇NO₃[1][2] |
| SMILES | C1=CC=C(C(=C1)CO)--INVALID-LINK--[O-][1] |
| InChI Key | BWRBVBFLFQKBPT-UHFFFAOYSA-N[2] |
| EC Number | 210-302-6[3] |
Physicochemical Properties
2-Nitrobenzyl alcohol is a solid at room temperature, appearing as a cream or light yellow crystalline powder.[1][4][5] It is soluble in methanol (B129727) and has limited solubility in water.[3][4]
| Property | Value |
| Molecular Weight | 153.14 g/mol [1] |
| Melting Point | 69-74 °C[3][5] |
| Boiling Point | 270 °C (at 760 mmHg)[4][5] |
| Density | 1.33 g/cm³[4][5] |
| Vapor Pressure | 0.0000858 mmHg[1] |
| pKa | 13.77 ± 0.10 (Predicted)[4] |
| logP | 1.2[1] |
| Water Solubility | 5000 mg/L (at 20 °C)[4] |
| Flash Point | 131.1 °C[4] |
Spectroscopic Data
The structural features of 2-Nitrobenzyl alcohol give rise to characteristic spectroscopic signatures.
| Spectrum Type | Key Features and Assignments |
| ¹H NMR | Aromatic protons typically appear in the 7-8 ppm region. The benzylic CH₂ protons are deshielded and appear as a singlet around 4.5-5.5 ppm. The hydroxyl proton signal is variable and may be broad. |
| ¹³C NMR | Aromatic carbons resonate in the 120-150 ppm range. The benzylic carbon (CH₂OH) signal is typically found around 60-65 ppm. |
| IR Spectroscopy | A broad band in the 3200-3600 cm⁻¹ region corresponds to the O-H stretching of the alcohol. Strong asymmetric and symmetric stretching bands for the NO₂ group appear around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. C-H stretching of the aromatic ring is observed around 3000-3100 cm⁻¹. |
| UV-Vis Spectroscopy | Exhibits absorption bands in the UV region, which is critical for its photochemical applications. The presence of the nitro group influences the absorption maxima.[6] |
Chemical Reactivity and Applications
General Reactivity
2-Nitrobenzyl alcohol undergoes typical reactions of primary alcohols, such as oxidation to form 2-nitrobenzaldehyde (B1664092) and esterification.[7] The nitro group can be reduced to an amino group, which is a key step in the synthesis of various pharmaceutical intermediates.[5]
Photolabile Protecting Group
The most significant application of 2-Nitrobenzyl alcohol and its derivatives is as photolabile protecting groups (PPGs), often referred to as "caged" compounds.[8][9] The ortho-nitrobenzyl group can be attached to a variety of functional groups, including alcohols, phosphates, carboxylates, and amines, rendering the protected molecule biologically inactive.[8]
Upon irradiation with UV light (typically around 350 nm), the protecting group is cleaved, releasing the active molecule and 2-nitrosobenzaldehyde as a byproduct.[10] This process allows for precise spatial and temporal control over the release of biologically active compounds, making it an invaluable tool in cell biology, neuroscience, and drug delivery research.[8][11]
The mechanism of photocleavage is a Norrish Type II reaction.[8] An excited state intramolecular hydrogen abstraction from the benzylic carbon by the nitro group leads to the formation of an aci-nitro intermediate.[11] This intermediate then undergoes rearrangement and hydrolysis to release the protected molecule.
Caption: Photochemical deprotection mechanism of a 2-nitrobenzyl protected molecule.
Experimental Protocols
Synthesis of 2-Nitrobenzyl Alcohol
A common laboratory-scale synthesis involves the reduction of 2-nitrobenzaldehyde.
Materials:
-
2-Nitrobenzaldehyde
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
-
Deionized water
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Dissolve 2-nitrobenzaldehyde in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add sodium borohydride in small portions to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Nitrobenzyl alcohol.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Caption: General workflow for the synthesis of 2-nitrobenzyl alcohol.
Protocol for Photochemical Deprotection
This protocol outlines the general procedure for releasing an alcohol from its 2-nitrobenzyl ether.
Materials:
-
2-Nitrobenzyl-protected alcohol
-
Appropriate solvent (e.g., methanol, acetonitrile, buffered aqueous solution)
-
UV lamp (e.g., mercury lamp with a filter for >350 nm)
-
Quartz reaction vessel
-
TLC or LC-MS for reaction monitoring
Procedure:
-
Dissolve the 2-nitrobenzyl-protected alcohol in a suitable solvent in a quartz reaction vessel. The concentration should be optimized for the specific compound and experimental setup.
-
Irradiate the solution with a UV lamp. The choice of wavelength is critical; typically, wavelengths around 350-365 nm are used to minimize photodamage to other molecules.[12]
-
Monitor the progress of the deprotection reaction using TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product, containing the deprotected alcohol and the 2-nitrosobenzaldehyde byproduct, can be purified by standard chromatographic techniques (e.g., column chromatography).[12]
Safety and Handling
2-Nitrobenzyl alcohol is considered hazardous. It is harmful if swallowed, in contact with skin, or if inhaled.[3][13][14] It causes skin and serious eye irritation and may cause respiratory irritation.[1][13][14]
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[13][15]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (safety goggles or face shield).[13][15] A NIOSH/MSHA-approved respirator may be necessary if dust is generated.[13]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3][13]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[13][15] It is light-sensitive and should be stored accordingly.[4]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][15]
Conclusion
2-Nitrobenzyl alcohol is a versatile chemical with a well-defined set of properties that make it particularly useful in the field of photochemistry. Its application as a photolabile protecting group has significantly advanced the ability of researchers to control complex biological and chemical systems with high precision. A thorough understanding of its chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.
References
- 1. 2-Nitrobenzyl alcohol | C7H7NO3 | CID 11923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Nitrobenzyl alcohol, 97% 500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. 2-Nitrobenzyl Alcohol 612-25-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. 2-Nitrobenzyl alcohol|612-25-9|lookchem [lookchem.com]
- 5. innospk.com [innospk.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Photolabile protecting group - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
- 15. chemicalbook.com [chemicalbook.com]
